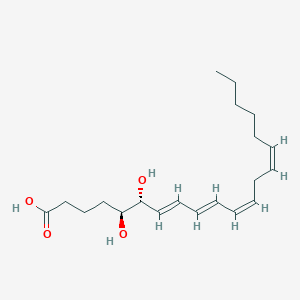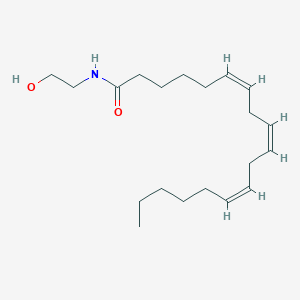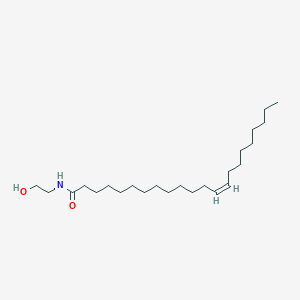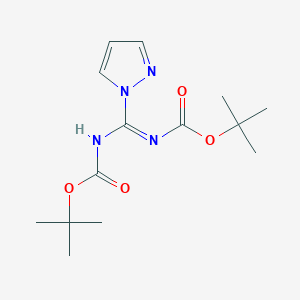
5S,6R-DiHETE
Vue d'ensemble
Description
5(S),6®-DiHETE is a dihydroxy polyunsaturated fatty acid . It is an enantiomer of (5,6)-DiHETEs . The molecular formula of 5(S),6®-DiHETE is C20H32O4 .
Synthesis Analysis
The synthesis of 5(S),6®-DiHETE involves the enzymatic conversion of Leukotriene A4 (LTA4). Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE .Molecular Structure Analysis
The molecular structure of 5(S),6®-DiHETE consists of 20 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms . It has a double-bond stereo with 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis
5(S),6®-DiHETE has a density of 1.0±0.1 g/cm3, a boiling point of 537.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.2 mmHg at 25°C . It has a molar refractivity of 99.5±0.3 cm3, 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds . Its polar surface area is 78 Å2, and it has a molar volume of 323.5±3.0 cm3 .Applications De Recherche Scientifique
Anti-Inflammatory Properties
5S,6R-DiHETE is a newly discovered bioactive anti-inflammatory lipid mediator derived from arachidonic acid . It has been shown to have potential therapeutic applications in reducing inflammation.
Treatment of Colitis
Oral administration of 5,6-DiHETE has been shown to effectively alleviate dextran sulfate sodium (DSS)-induced colitis in mice . The compound was found to accelerate the recovery from DSS-induced diarrhea and significantly improve colitis inflammation .
Leukotriene Receptor Interaction
5S,6R-DiHETE can be recognized by leukotriene receptors (LTD4 receptors) . This interaction suggests potential applications in the treatment of conditions related to leukotriene receptor activity.
Induction of Ileum Contraction
5S,6R-DiHETE has been found to induce contraction in the isolated ileum of guinea pigs . This suggests potential applications in gastrointestinal research and treatment.
Synthesis of Protected Dihydroxy Amides
A general approach to (4S,5S)-4-benzyloxy-5-hydroxy-N-(4-methoxybenzyl) amides based on a diastereoselective reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric ring-opened keto amides has been described . This suggests potential applications in the synthesis of complex organic compounds.
Biological Activities
5S,6R-DiHETE, when produced in large concentrations, shows some LTD4-like activity . This suggests potential therapeutic applications in conditions related to LTD4 activity.
Mécanisme D'action
Target of Action
5S,6R-DiHETE, also known as (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid or 5(S),6®-diHETE, primarily targets leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating various physiological responses, including the contraction of smooth muscles in the ileum .
Mode of Action
5S,6R-DiHETE interacts with its target, the leukotriene receptors, and can induce contraction in the isolated ileum of guinea pigs . This effect can be inhibited by LTD4 receptor antagonists, indicating that 5S,6R-DiHETE acts as an agonist at these receptors .
Biochemical Pathways
It is known that 5s,6r-dihete is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene a4 (lta4) . Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE .
Result of Action
The primary known effect of 5S,6R-DiHETE is the induction of contraction in the isolated ileum of guinea pigs . This suggests that 5S,6R-DiHETE may play a role in regulating gastrointestinal motility.
Action Environment
The action, efficacy, and stability of 5S,6R-DiHETE can be influenced by various environmental factors. For instance, the presence of LTD4 receptor antagonists can inhibit the action of 5S,6R-DiHETE Additionally, factors such as pH, temperature, and the presence of other metabolites could potentially affect the stability and efficacy of 5S,6R-DiHETE
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-NSEFZGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid | |
CAS RN |
82948-87-6 | |
| Record name | (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of 5S,6R-diHETE and how does it differ from Leukotriene D4 (LTD4)?
A: Both 5S,6R-diHETE and LTD4 are products of the 5-lipoxygenase pathway of arachidonic acid metabolism. While LTD4 is a potent bronchoconstrictor, primarily known for its role in asthma and inflammation, 5S,6R-diHETE exhibits a milder effect on lung parenchyma []. Interestingly, research suggests that both compounds may act via similar receptors in the lung, although these receptors appear less specific than those found in the ileum [].
Q2: Can 5S,6R-diHETE be used as a precursor for the synthesis of Lipoxin A4 (LXA4)?
A: While 5S,6R-diHETE is structurally similar to a known LXA4 precursor, research indicates that human epithelial 15-lipoxygenase-2 (h15-LOX-2), a key enzyme in LXA4 synthesis, does not readily convert 5S,6R-diHETE to LXA4 []. This suggests that the specific structural requirements for h15-LOX-2 activity are not fully met by 5S,6R-diHETE [].
Q3: How does the presence of 5S,6R-diHETE in gingival tissue relate to periodontal inflammation?
A: Research indicates a strong correlation between the subgingival microbiome composition and the levels of specific lipid mediators, including 5S,6R-diHETE, in individuals with periodontitis []. While the exact mechanisms are still under investigation, these findings suggest that 5S,6R-diHETE may play a role in modulating the inflammatory response and influencing the microbial community within the gingival sulcus [].
Q4: Can 5S,6R-diHETE activate the aryl hydrocarbon receptor (AHR)?
A: Yes, research has demonstrated that 5S,6R-diHETE, along with its 5S,6S-diHETE isomer, can directly bind to and activate the AHR in vitro []. This finding is significant as it suggests a potential link between 5S,6R-diHETE, a product of the inflammatory 5-lipoxygenase pathway, and the AHR, a receptor involved in xenobiotic metabolism and immune responses [].
Q5: Is there a difference in the capacity of airway epithelial cells from individuals with and without Cystic Fibrosis to synthesize LXA4 from 5S,6R-diHETE?
A: Research suggests that airway epithelial cells from individuals with Cystic Fibrosis demonstrate a reduced capacity to convert 5S,6R-diHETE to LXA4 compared to cells from individuals without Cystic Fibrosis []. This difference in LXA4 synthesis capacity may be linked to reduced expression of 15-LOX-2 in cells from individuals with Cystic Fibrosis, potentially contributing to the persistent inflammation observed in this disease [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)











